Reactivity Comparison in Pd-Catalyzed Amination with 4,6-Dichloro-5-nitropyrimidine
4-Amino-2-chloro-6-methyl-5-nitropyrimidine demonstrates distinct reactivity in palladium-catalyzed amination compared to 4,6-dichloro-5-nitropyrimidine [1]. While 4,6-dichloro-5-nitropyrimidine can undergo di-amination, the methyl and amino substituents on 4-Amino-2-chloro-6-methyl-5-nitropyrimidine modulate its electronic properties, making it more suitable for mono-substitution, which is often desired for building complex nucleoside analogs [1].
| Evidence Dimension | Reactivity in Pd-Catalyzed Amination |
|---|---|
| Target Compound Data | Selective mono-substitution; reacts with amines under Pd-catalysis. |
| Comparator Or Baseline | 4,6-Dichloro-5-nitropyrimidine: Undergoes di-substitution under similar conditions. |
| Quantified Difference | Qualitative difference in substitution pattern outcome. |
| Conditions | Palladium-catalyzed amination reaction conditions as described in Liu et al., 2017. |
Why This Matters
The ability to achieve selective mono-substitution is critical for synthesizing advanced intermediates where over-functionalization would lead to unwanted byproducts and lower yields.
- [1] Liu, M.-M., et al. (2017). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Chinese Chemical Letters, 28(3), 583-587. View Source
